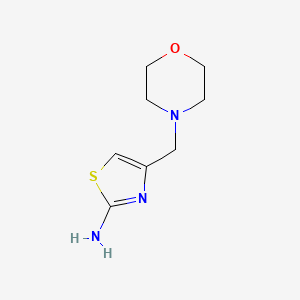

4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine

Übersicht

Beschreibung

CL-59089 ist eine chemische Verbindung, die für ihre Rolle als Sirtuin-Modulator bekannt ist. Sie hat die Summenformel C8H13N3OS und ein Molekulargewicht von 199,27 g/mol . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt und hat in verschiedenen biologischen und chemischen Anwendungen Potenzial gezeigt.

Herstellungsmethoden

Die Synthese von CL-59089 beinhaltet spezifische Synthesewege und Reaktionsbedingungen. Detaillierte Synthesewege und industrielle Produktionsmethoden sind im öffentlichen Bereich nicht leicht verfügbar. Im Allgemeinen beinhaltet die Herstellung solcher Verbindungen mehrere Schritte, einschließlich der Bildung von Schlüsselzwischenprodukten und deren anschließenden Reaktionen unter kontrollierten Bedingungen. Die Verbindung wird typischerweise als Pulver bei -20 °C für bis zu drei Jahre oder bei 4 °C für bis zu zwei Jahre gelagert .

Analyse Chemischer Reaktionen

CL-59089 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes. Gängige Reagenzien sind Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

CL-59089 wird in der wissenschaftlichen Forschung aufgrund seiner Rolle als Sirtuin-Modulator weit verbreitet. Sirtuine sind eine Familie von Proteinen, die eine entscheidende Rolle bei der Regulation zellulärer Prozesse spielen, darunter Alterung, Transkription und Apoptose.

Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Signalwege.

Medizin: Auf seine potenziellen therapeutischen Anwendungen, insbesondere im Zusammenhang mit Alterung und Stoffwechselerkrankungen, untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von CL-59089 beinhaltet die Modulation der Sirtuin-Aktivität. Sirtuine sind an der Deacetylierung von Proteinen beteiligt, was verschiedene zelluläre Prozesse beeinflusst. CL-59089 interagiert mit Sirtuinen, verändert deren Aktivität und beeinflusst so zelluläre Signalwege im Zusammenhang mit Alterung, Stoffwechsel und Apoptose .

Wirkmechanismus

The mechanism of action of CL-59089 involves its modulation of sirtuin activity. Sirtuins are involved in the deacetylation of proteins, which affects various cellular processes. CL-59089 interacts with sirtuins, altering their activity and thereby influencing cellular pathways related to aging, metabolism, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

CL-59089 ist aufgrund seiner spezifischen Modulation der Sirtuin-Aktivität einzigartig. Zu ähnlichen Verbindungen gehören andere Sirtuin-Modulatoren, wie z. B.:

Sirtinol: Ein weiterer Sirtuin-Inhibitor mit einer anderen molekularen Struktur.

Nicotinamid: Eine natürlich vorkommende Verbindung, die auch die Sirtuin-Aktivität hemmt.

EX-527: Ein potenter und selektiver Inhibitor von Sirtuin 1 (SIRT1).

Diese Verbindungen haben ähnliche biologische Aktivitäten, unterscheiden sich aber in ihrer molekularen Struktur und ihren spezifischen Auswirkungen auf die Sirtuin-Aktivität .

Biologische Aktivität

4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in pharmacology.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine derivatives with thiazole precursors. Various methods have been reported, including the use of microwave-assisted synthesis and solvent-free conditions, which enhance yield and reduce reaction time .

Biological Activity Overview

The biological activity of this compound is multifaceted, encompassing antimicrobial, anticancer, and enzyme inhibition properties. Below is a summary of its key biological activities:

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. In particular, this compound has shown activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Bacillus subtilis | 12.5 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 (lung cancer) | 5.0 |

| HeLa (cervical cancer) | 7.5 |

| MCF7 (breast cancer) | 6.0 |

These results indicate a promising anticancer profile, particularly against lung and cervical cancers .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on carbonic anhydrase II (CA-II), an enzyme crucial for various physiological processes. The inhibition data are as follows:

| Compound | IC50 Value (µM) |

|---|---|

| This compound | 10.0 |

This level of inhibition suggests potential therapeutic applications in conditions where CA-II plays a significant role, such as glaucoma and edema .

Case Studies

Several case studies highlight the efficacy of this compound:

- Antimicrobial Efficacy : A study involving the testing of various thiazole derivatives found that those incorporating the morpholine moiety exhibited enhanced antibacterial activity compared to their non-morpholine counterparts. This was attributed to improved solubility and bioavailability.

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. The results indicated that the compound selectively inhibited cancer cell proliferation while sparing normal cells.

Eigenschaften

IUPAC Name |

4-(morpholin-4-ylmethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c9-8-10-7(6-13-8)5-11-1-3-12-4-2-11/h6H,1-5H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAMTLRIAXVZHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366650 | |

| Record name | 4-Morpholin-4-ylmethyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3008-61-5 | |

| Record name | 4-Morpholin-4-ylmethyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(morpholin-4-ylmethyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.